N-[1-ethyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is a complex organic compound that features a piperidine moiety, a benzimidazole ring, and a nitrobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine moiety is introduced via nucleophilic substitution reactions, where piperidine is reacted with appropriate electrophilic intermediates . The final step involves the coupling of the benzimidazole-piperidine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing nitro groups.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include amines from the reduction of nitro groups and various substituted derivatives depending on the reagents used in substitution reactions .
Scientific Research Applications
N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring is known to bind to DNA and proteins, potentially inhibiting their function . The piperidine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The nitrobenzamide group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-{1-ETHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is unique due to its combination of a benzimidazole ring, piperidine moiety, and nitrobenzamide group. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C22H25N5O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H25N5O3/c1-2-26-20-11-8-17(23-22(28)16-6-9-18(10-7-16)27(29)30)14-19(20)24-21(26)15-25-12-4-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3,(H,23,28) |
InChI Key |
ASUIBRSKLKXWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4 |
Origin of Product |
United States |
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